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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B560572

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used for
the characterization of Sofosbuvir Impurity C and other related degradation products. The
information presented herein is collated from established scientific literature and is intended to
serve as a valuable resource for professionals engaged in the research, development, and
quality control of Sofosbuvir.

Introduction to Sofosbuvir and its Impurities

Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1]
As with any pharmaceutical compound, the presence of impurities can affect its efficacy and
safety. Regulatory bodies, therefore, mandate the identification and characterization of any
impurity present in a drug substance. Sofosbuvir Impurity C, with the molecular formula
C22H29FN309P and a molecular weight of 529.45 g/mol , is a known process-related impurity
or degradation product of Sofosbuvir.[2][3][4]

Forced degradation studies are crucial in identifying potential degradation products that may
form under various stress conditions, thereby helping to establish the stability-indicating nature
of analytical methods.[5][6][7]

Forced Degradation Studies of Sofosbuvir
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Forced degradation studies are a cornerstone of impurity profiling. According to ICH guidelines,
Sofosbuvir has been subjected to various stress conditions, including acid and base hydrolysis,
oxidation, thermal stress, and photolysis, to induce the formation of degradation products.[5][6]

Summary of Degradation Conditions and Observations:

Stress Condition

Reagents and
Conditions

Observation

Reference

Acid Hydrolysis

1N HCI at 80°C for 10

hours

Significant

degradation observed.

[5]

0.1N HCl at 70°C for 6

hours

23% degradation.

[6]

Base Hydrolysis

0.5N NaOH at 60°C

for 24 hours

Significant

degradation observed.

[5]

0.1N NaOH for 10

hours

50% degradation.

[6]

Oxidative Degradation

30% H202 at 80°C for
2 days

Minor degradation

observed.

[5]

3% H202 for 7 days

19.02% degradation.

[6]

Cerium (1V) in sulfuric
acid at 100°C

Susceptible to

oxidative conditions.

[8]

Thermal Degradation

50°C for 21 days

No significant

degradation.

[6]

Photolytic

Degradation

Exposure to 254 nm

for 24 hours

No significant

degradation.

[5]

Exposure to direct

sunlight for 21 days

No significant

degradation.

[6]

Spectroscopic Characterization of Sofosbuvir
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A combination of spectroscopic techniques is employed for the structural elucidation of
impurities.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) and liquid chromatography-electrospray ionization-
mass spectrometry (LC-ESI-MS) are pivotal in determining the molecular weight and elemental
composition of the impurities.

Quantitative Data for Sofosbuvir Degradation Products:

Degradation Molecular m/z .
Technique Reference

Product Formula (protonated)
Acid Degradation

C16H18FN208P  417.0843 HRMS [5]
Product
Base
Degradation C16H25FN309P  454.1369 HRMS [5]
Product A
Base
Degradation C13H19FN309P  Not Specified HRMS [5]
Product B
Oxidative
Degradation C22H27FN309P  528.1525 HRMS [5]
Product
DP I (Acidic) Not Specified 488 LC-ESI-MS [6]
DP Il (Alkaline) Not Specified 393.3 LC-ESI-MS [6]
DP Ill (Oxidative)  Not Specified 393 LC-ESI-MS [6]

_ UPLC-ESI-
Sofosbuvir C22H29FN309P  530.3 [9]
MS/MS

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D techniques like
HSQC and HMBC, provides detailed structural information, including the connectivity of atoms.

A study on the purity determination of Sofosbuvir using quantitative 31P-NMR and 1H-gNMR in
DMSO-d6 showed purities of 99.10 + 0.30% and 99.44 + 0.29%, respectively, demonstrating
the utility of these methods for quantitative analysis.[10][11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR
spectrum of Sofosbuvir shows characteristic peaks at 3354 cm-1 (N-H stretch), 3249 cm-1
(enol O-H stretch), 3090 cm-1 (=C-H stretch), and 1718 cm-1 (C=0 stretch).[8][13] Analysis of
the degradation products' FTIR spectra can reveal changes in these functional groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used for quantitative analysis and to determine the
wavelength of maximum absorbance (Amax). Sofosbuvir exhibits a Amax at approximately 260-
261 nm.[1][6][14][15] This technique is valuable for developing stability-indicating HPLC
methods where the analyte and its impurities are monitored at this wavelength.[5][16]

Experimental Protocols
Forced Degradation Protocol

e Acid Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCI and reflux for 10 hours at
80°C. Neutralize the solution with ammonium bicarbonate and lyophilize to obtain the crude
solid.[5]

e Base Hydrolysis: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH and maintain at 60°C
for 24 hours. Neutralize with HCI and evaporate to obtain the solid.[5]

» Oxidative Degradation: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% H202 and keep at
80°C for two days. Evaporate the solution to get the solid.[5]

o Sample Preparation for Analysis: Dissolve the resulting solids in a suitable mobile phase
(e.g., 50:50 acetonitrile:water) for chromatographic analysis.[5]
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UPLC/RP-HPLC Method for Impurity Profiling

e Column: X-BridgeTM BEH C18 (100 x 4.6) mm, 2.5 pum.[5]

o Mobile Phase: A gradient elution of 0.1% formic acid in water and acetonitrile.[5]
e Flow Rate: 0.6 mL/min.[5]

e Column Temperature: 35°C.[5]

e Injection Volume: 2.5 pL.[5]

Detection Wavelength: 260 nm.[5]

Spectroscopic Analysis

 NMR: Spectra are typically recorded on a 400 MHz instrument. Samples are dissolved in
deuterated solvents like DMSO-d6 or MeOD. D20 exchange experiments are used to
confirm protons attached to heteroatoms.[5]

e Mass Spectrometry: High-resolution mass spectra are acquired using techniques like ESI-
QTOF.

o FTIR: Spectra are recorded using a KBr dispersion method.[5]

o UV-Vis: A stock solution of the sample is prepared in a suitable solvent (e.g., methanol) and
scanned over a range of 200-400 nm to determine the Amax.[6]

Visualizations
Workflow for Impurity Identification and Characterization
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Forced Degradation Studies
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Caption: Workflow for the identification and characterization of Sofosbuvir impurities.
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Logical Relationship in Spectroscopic Analysis

Initial Analysis
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Caption: Logical flow of spectroscopic techniques for impurity structure elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560572#spectroscopic-characterization-of-
sofosbuvir-impurity-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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